[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid
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Overview
Description
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is a compound that features a pyrrolidine ring and a tetrazole ring connected via a methylene bridge to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles under acidic conditions.
Coupling of Pyrrolidine and Tetrazole Rings: The pyrrolidine and tetrazole rings are coupled using a methylene bridge, typically through a nucleophilic substitution reaction.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the tetrazole ring, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.
Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles and tetrazole-1-acetic acid share the tetrazole ring structure.
Uniqueness
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is unique due to the combination of the pyrrolidine and tetrazole rings connected via a methylene bridge to an acetic acid moiety.
Properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUVYRALHOFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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